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Compound of Interest

Compound Name: 5-Cyano-2-fluorobenzaldehyde

Cat. No.: B133695 Get Quote

Introduction

5-Cyano-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile

intermediate in the synthesis of complex organic molecules, particularly in the development of

pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aldehyde, a cyano

group, and a fluorine atom, presents a unique electronic and steric environment, making it a

valuable building block for creating fluorinated compounds with enhanced biological activity.[1]

A precise understanding of its molecular structure and purity is critical for its application in

research and development. This technical guide provides an in-depth overview of the

spectroscopic analysis of 5-Cyano-2-fluorobenzaldehyde, offering detailed experimental

protocols, expected data, and a logical workflow for its characterization using Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass

Spectrometry (MS).

Molecular Identity

Chemical Name: 5-Cyano-2-fluorobenzaldehyde

Molecular Formula: C₈H₄FNO[2][3][4]

Molecular Weight: 149.12 g/mol [2][4][5]

CAS Number: 146137-79-3[2][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Cyano-2-fluorobenzaldehyde, ¹H NMR, ¹³C NMR, and ¹⁹F NMR

would provide unambiguous structural confirmation. The data presented below are predicted

values based on the analysis of structurally similar compounds, such as other

fluorobenzaldehyde and cyanobenzaldehyde isomers.[6][7][8]

Predicted Quantitative NMR Data
The chemical shifts are highly sensitive to the electronic effects of the substituents. The

electron-withdrawing nature of the aldehyde (-CHO), cyano (-CN), and fluorine (-F) groups will

cause the aromatic protons and carbons to be deshielded, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Aldehydic H ~10.3 d ~3 Hz (⁴JHF) 1H

H-3 ~7.8 - 7.9 dd
~8 Hz (³JHH), ~5

Hz (³JHF)
1H

H-4 ~7.4 - 7.5 t ~8 Hz (³JHH) 1H

| H-6 | ~8.0 - 8.1 | dd | ~8 Hz (³JHH), ~2 Hz (⁴JHH) | 1H |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity (due to C-F
coupling)

C=O (Aldehyde) ~188 d

C-CN (Cyano) ~116 s

C1 (C-CHO) ~125 d

C2 (C-F) ~165 d

C3 ~135 d

C4 ~118 d

C5 (C-CN) ~115 s

| C6 | ~138 | s |

Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-resolution NMR spectra.

Sample Preparation: Accurately weigh 15-25 mg of 5-Cyano-2-fluorobenzaldehyde and

dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.[6]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[6]

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz instrument.[6]

¹H NMR Acquisition:

Pulse Angle: 30° pulse width.[6]

Relaxation Delay: 1.0 - 2.0 seconds.[6]

Acquisition Time: 2.0 - 3.0 seconds.[6]

Scans: 16-64 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Mode: Proton-decoupled mode.[6]

Pulse Angle: 45° pulse width.[6]

Relaxation Delay: 2.0 - 5.0 seconds.[6]

Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR

spectrum and pick the peaks for both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Quantitative FT-IR Data
The FT-IR spectrum of 5-Cyano-2-fluorobenzaldehyde is expected to show characteristic

absorption bands for its key functional groups.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100 - 3000 C-H Stretch Aromatic Ring

~2850 & ~2750 C-H Stretch (Fermi doublet) Aldehyde

~2230 C≡N Stretch Nitrile

~1705 C=O Stretch Aldehyde (Carbonyl)[5]

~1600 & ~1475 C=C Stretch Aromatic Ring

| ~1250 | C-F Stretch | Aryl-Fluoride |
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Experimental Protocol for ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that

requires minimal preparation.[7]

Instrument Preparation: Turn on the FT-IR spectrometer and allow the source and detector to

stabilize.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.[7]

Sample Application: Place a small amount of solid 5-Cyano-2-fluorobenzaldehyde powder

directly onto the ATR crystal (typically diamond or germanium).[7]

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to

the sample, ensuring good contact with the crystal surface.[7]

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[9] Co-add

16 to 32 scans to improve the signal-to-noise ratio.

Cleaning: After the measurement, release the pressure clamp, remove the sample, and

thoroughly clean the ATR crystal surface with a soft tissue dampened with a suitable solvent

like isopropanol or acetone.[7]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It is used to determine the molecular weight of a compound and can provide

structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule is expected to show a strong molecular

ion peak and characteristic fragment ions.

Table 4: Predicted m/z Fragments and Their Identities

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Cyanobenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Cyanobenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/product/b133695?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Cyanobenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Cyanobenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Unveiling_the_Vibrational_Landscape_of_2_Chloro_6_fluorobenzaldehyde_An_In_depth_FT_IR_and_Raman_Spectral_Analysis.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Cyanobenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Ion Identity Description

149 [M]⁺ Molecular Ion

148 [M-H]⁺
Loss of the aldehydic

hydrogen

121 [M-CO]⁺
Loss of carbon monoxide from

the aldehyde

120 [M-CHO]⁺ Loss of the formyl radical

| 94 | [C₆H₃F]⁺ | Loss of CHO and CN |

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a

volatile solvent (e.g., methanol or acetonitrile) for injection into a GC-MS or LC-MS system.

Ionization Method: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation and create a library-searchable spectrum. High-Resolution Mass

Spectrometry (HRMS) can also be used to confirm the elemental composition.[5]

Mass Analyzer: Scan a mass range appropriate for the compound, for example, from m/z 40

to 250.

Data Analysis: Identify the molecular ion peak [M]⁺ to confirm the molecular weight. Analyze

the major fragment ions to corroborate the proposed structure. The isotopic pattern can also

be checked, although it will be simple for a C, H, F, N, O compound.

Integrated Spectroscopic Analysis Workflow
The conclusive identification of 5-Cyano-2-fluorobenzaldehyde requires an integrated

approach where data from multiple spectroscopic techniques are combined to build a complete

picture of the molecule's identity and purity.
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Caption: Workflow for the integrated spectroscopic analysis of a chemical compound.

The diagram above illustrates the logical workflow. The analysis begins with the pure sample,

which is then subjected to three primary spectroscopic techniques. Each technique provides a

unique piece of structural information: NMR defines the carbon-hydrogen framework, FT-IR

identifies the functional groups present, and MS confirms the molecular weight and elemental

formula. The convergence of these independent datasets leads to the unambiguous structural

confirmation of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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